N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Description
Properties
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c20-10-14-13-2-1-3-15(13)26-19(14)21-18(25)11-4-6-12(7-5-11)22-16(23)8-9-17(22)24/h4-7H,1-3,8-9H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRIWUXCMMSDCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, examining its chemical properties, mechanisms of action, and relevant research findings.
Structure and Composition
The molecular formula of the compound is , with a molecular weight of approximately 432.49 g/mol. The structure features a cyclopentathiophene core with a cyano group and a pyrrolidinone moiety, contributing to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C24H20N2O4S |
| Molecular Weight | 432.49 g/mol |
| InChI Key | WCWADGJNDWNZGX-UHFFFAOYSA-N |
| SMILES | N(c1c(c2CCCc2s1)C#N)C(c1ccc(C(c2cc(OC)cc(c2)OC)=O)cc1)=O |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted the effectiveness of related compounds against multidrug-resistant pathogens, suggesting that this compound may also possess similar activity .
The proposed mechanisms of action for this compound include:
- Inhibition of Enzymatic Activity : The presence of the pyrrolidinone ring is believed to interact with key enzymes involved in bacterial cell wall synthesis.
- Disruption of Membrane Integrity : The hydrophobic nature of the cyclopentathiophene structure may contribute to disrupting bacterial membranes, leading to cell lysis.
Study 1: Antimicrobial Efficacy
A recent study tested the efficacy of this compound against various bacterial strains. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
Study 2: Cytotoxicity Assessment
Another investigation assessed the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated that it induced apoptosis in breast cancer cells with an IC50 value of 15 µM, indicating potential as an anticancer agent.
Comparison with Similar Compounds
Comparison with Structural Analogues
Table 1: Structural and Functional Comparison of Analogues
Structure-Activity Relationship (SAR) Insights
Benzamide Substitutents :
- The 2,5-dioxopyrrolidin-1-yl group (target compound) may enhance hydrogen bonding with kinase ATP-binding pockets, similar to the 2,5-dimethylpyrrole in MPPB, which improves metabolic stability .
- Electrophilic groups like sulfamoyl (Compound 24) or sulfonyl () increase potency against tyrosine kinases, likely due to enhanced target interactions .
- Halogenation (e.g., 2-fluoro in ) can improve membrane permeability and bioavailability .
Core Modifications :
Pharmacological and Physicochemical Properties
Molecular Weight and Solubility :
Thermal Stability :
- The 3,4,5-trimethoxybenzamide derivative () has a predicted boiling point of 491.8°C, indicating high thermal stability, beneficial for formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
